molecular formula C20H19NO B13974344 Bis(4-methylphenyl)-pyridin-2-ylmethanol CAS No. 5467-89-0

Bis(4-methylphenyl)-pyridin-2-ylmethanol

Cat. No.: B13974344
CAS No.: 5467-89-0
M. Wt: 289.4 g/mol
InChI Key: FPIMNMKNIFZJKX-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl)-pyridin-2-ylmethanol is a pyridine-based compound featuring a central pyridin-2-ylmethanol moiety substituted with two 4-methylphenyl groups. Pyridine derivatives are widely studied for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

CAS No.

5467-89-0

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

bis(4-methylphenyl)-pyridin-2-ylmethanol

InChI

InChI=1S/C20H19NO/c1-15-6-10-17(11-7-15)20(22,19-5-3-4-14-21-19)18-12-8-16(2)9-13-18/h3-14,22H,1-2H3

InChI Key

FPIMNMKNIFZJKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=CC=N3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylphenyl)-pyridin-2-ylmethanol typically involves the reaction of 4-methylbenzaldehyde with pyridine-2-carboxaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride as the reducing agent, which facilitates the formation of the desired alcohol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylphenyl)-pyridin-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding hydrocarbons.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of 4-methylbenzaldehyde and pyridine-2-carboxylic acid.

    Reduction: Formation of 4-methylbenzyl alcohol and pyridine-2-methanol.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

Bis(4-methylphenyl)-pyridin-2-ylmethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Bis(4-methylphenyl)-pyridin-2-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(4-methylphenyl)-pyridin-2-ylmethanol with structurally related pyridinylmethanol derivatives, emphasizing substituent effects on physical properties and synthesis:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthetic Method Key Applications
This compound* C₂₀H₁₉NO 289.38 (calculated) Two 4-methylphenyl groups Not reported Likely nucleophilic substitution or coupling Hypothetical: Drug intermediates
(4-Methoxypyridin-2-yl)methanol C₇H₉NO₂ 139.15 4-methoxy group Not reported Reduction of esters or aldehydes Ligand synthesis, catalysis
(2-Methylpyridin-4-yl)methanol C₇H₉NO 123.15 2-methyl group Not reported Grignard reactions or hydrolysis Coordination chemistry
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine C₁₂H₁₂N₂O₂ 216.24 Two hydroxymethyl groups Not reported Condensation of pyridine aldehydes Metal-organic frameworks (MOFs)
2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine C₂₄H₂₁ClN₃ 386.90 Chlorine, 4-methylphenyl groups 268–287 Multi-step coupling, cyclization Antimicrobial agents

* Hypothetical data inferred from structural analogs due to lack of direct evidence.

Key Observations:

Substituent Effects on Properties :

  • The 4-methylphenyl groups in the target compound increase molecular weight and lipophilicity compared to smaller substituents like methoxy or methyl groups . This may enhance binding to hydrophobic biological targets.
  • Chlorine substituents (e.g., in compound C₂₄H₂₁ClN₃) correlate with higher melting points (268–287°C), suggesting stronger intermolecular forces .

Synthesis Methods: Pyridinylmethanol derivatives are typically synthesized via nucleophilic substitution (e.g., coupling of thiols with halides ) or condensation reactions (e.g., bipyridine formation ). The target compound may require multi-step protocols involving Suzuki-Miyaura coupling or Ullmann reactions to attach the 4-methylphenyl groups .

Pharmacological Potential: Pyridine derivatives with chlorine or methyl groups exhibit antimicrobial activity, as seen in compound C₂₄H₂₁ClN₃ (MIC values: 10–50 µg/mL against E. coli and S. aureus) . Hydroxymethyl groups (e.g., in 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine) facilitate coordination with metal ions, making them valuable in MOF design .

Biological Activity

Bis(4-methylphenyl)-pyridin-2-ylmethanol, a compound with the formula C20_{20}H19_{19}NO, has garnered attention for its potential biological activities. This article compiles various research findings, case studies, and structure-activity relationship (SAR) data to elucidate the compound's biological effects.

The synthesis of this compound typically involves the reaction of pyridine derivatives with substituted phenols. The compound can be synthesized using various methods, including refluxing pyridine-2-carboxaldehyde with appropriate aryl compounds in the presence of catalysts like AlBr3_3 .

Biological Activity Overview

This compound has shown a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain pyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these activities have been reported as follows:

Microorganism MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The structure-activity relationship studies suggest that modifications on the phenyl ring significantly influence the antimicrobial potency, with electron-donating groups generally enhancing activity .

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated various pyridine derivatives against multi-drug resistant strains of bacteria. This compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound in antibiotic development .
  • Inflammatory Response Modulation : Another investigation focused on the compound's effect on inflammatory markers in vitro. Results showed a reduction in TNF-alpha and IL-6 levels when treated with this compound, suggesting its utility in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Phenolic Hydroxyl Group : Essential for antimicrobial activity.
  • Pyridine Ring : Contributes to binding interactions with biological targets.
  • Substituents on Phenyl Rings : Modifications can enhance or reduce activity depending on their electronic nature.

Table 1 summarizes key findings from SAR studies:

Substituent Effect on Activity
Electron-donatingIncreases antibacterial activity
Electron-withdrawingDecreases antibacterial activity
Bulky groupsMay hinder activity due to steric effects

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